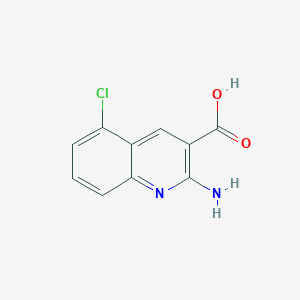
2-Amino-5-chloroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-chloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a carboxylic acid group at the third position on the quinoline ring. The unique structure of this compound makes it a valuable entity in various fields of scientific research, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-chloroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the reaction of aniline derivatives with formylating agents such as DMF and POCl3. The reaction conditions often require heating and the presence of catalysts like piperidine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce the compound on a commercial scale .
化学反应分析
Types of Reactions: 2-Amino-5-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide, triethylamine, and various catalysts are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
科学研究应用
2-Amino-5-chloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-amino-5-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
相似化合物的比较
- 2-Chloroquinoline-3-carbaldehyde
- 2-Aminoquinoline-3-carboxylic acid
- 2-Chloroquinoline-3-carboxylic acid
Comparison: 2-Amino-5-chloroquinoline-3-carboxylic acid is unique due to the presence of both an amino group and a chlorine atom on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and a broader range of applications in medicinal chemistry and industrial processes .
属性
分子式 |
C10H7ClN2O2 |
|---|---|
分子量 |
222.63 g/mol |
IUPAC 名称 |
2-amino-5-chloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-2-1-3-8-5(7)4-6(10(14)15)9(12)13-8/h1-4H,(H2,12,13)(H,14,15) |
InChI 键 |
XXBSGDLMEUFGRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=C(C=C2C(=C1)Cl)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13663419.png)


![1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)
![2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663455.png)

![5-Ethyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B13663467.png)



![4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid](/img/structure/B13663497.png)

